molecular formula C11H8OS B1295597 3-Benzoylthiophene CAS No. 6453-99-2

3-Benzoylthiophene

Cat. No. B1295597
CAS RN: 6453-99-2
M. Wt: 188.25 g/mol
InChI Key: CMOJGEQZTCYQET-UHFFFAOYSA-N
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Description

3-Benzoylthiophene is a chemical compound that belongs to the family of benzothiophenes, which are heterocyclic constituents of important molecules relevant to various fields, including medicine and materials science. These compounds are characterized by a fused benzene and thiophene ring system, with the benzoyl group attached at the third position of the thiophene ring. The presence of the benzoyl group can significantly influence the electronic properties and reactivity of the thiophene ring, making 3-benzoylthiophene an interesting target for synthesis and study in various applications, such as organic semiconductors and pharmaceuticals .

Synthesis Analysis

The synthesis of benzothiophene derivatives, including 3-benzoylthiophene, has been explored through various methods. One approach involves the regioselective functionalization of benzothiophenes, where the C3 position is targeted for the introduction of different substituents, including benzoyl groups. This can be achieved using benzothiophene S-oxides as precursors, which allow for the direct conversion of carbon-hydrogen bonds into carbon-carbon bonds under metal-free and mild conditions . Another method includes the palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes to form benzo[b]thiophenes, which can be further functionalized to introduce the benzoyl group at the desired position . Additionally, ortho-lithiation-halocyclization strategies have been employed to synthesize halogenated benzothiophenes that can be further functionalized to obtain 3-benzoylthiophene derivatives .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives, including those similar to 3-benzoylthiophene, has been characterized by single-crystal X-ray analysis. These compounds typically exhibit planar molecular structures, which are important for their electronic properties and their potential use in organic electronics. The planarity of the molecule can facilitate strong intermolecular interactions and close packing in the solid state, which is beneficial for charge transport in organic semiconductors .

Chemical Reactions Analysis

Benzothiophenes, including 3-benzoylthiophene derivatives, can undergo various chemical reactions that are useful for further functionalization or for the synthesis of complex molecules. For instance, the palladium-catalyzed intramolecular arene-alkene coupling has been used to synthesize substituted benzo[b]thiophenes, which can be a step towards the synthesis of 3-benzoylthiophene derivatives . Additionally, the synthesis of 2-aryl-3-substituted benzo[b]thiophenes has been reported using aromatic nucleophilic substitution reactions and Heck-type coupling, which could be adapted for the synthesis of 3-benzoylthiophene .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure. The planarity and conjugation within the benzothiophene core contribute to their electronic properties, which are crucial for applications in organic electronics. For example, benzothiophene derivatives have been tested as molecular semiconductors in organic field-effect transistors (OFETs), showing high field-effect mobility and good on/off current ratios . The physicochemical properties of these compounds, such as redox potentials and absorption spectra, can be studied using cyclic voltammetry (CV) and UV-vis spectroscopy, providing insights into their electronic structure and potential use in optoelectronic devices .

Scientific Research Applications

Allosteric Modulation at Adenosine A1 Receptor

3-Benzoylthiophene derivatives, specifically 2-amino-3-benzoylthiophenes (2A3BTs), have been identified as potential allosteric enhancers and modulators of the adenosine A1 receptor. These compounds show promise in therapies related to disorders that could benefit from enhanced A1 receptor activation. Different derivatives of 2A3BTs exhibit varying effects on the receptor, demonstrating the nuanced impact of structural changes on biological activity (Valant et al., 2012) (Aurelio et al., 2009) (Aurelio et al., 2010).

Photochemical Reactivity

3-Benzoylthiophene exhibits significant photochemical reactivity, which can be utilized in various chemical processes. This includes its behavior in specific reactions like the quenching of the 2-benzoylthiophene π,π* triplet by phenol, demonstrating interesting photophysicalproperties. This reactivity is influenced by the solvent environment and the presence of substituents, which can either retard or accelerate reaction rates (Galian et al., 2007) (Arnold & Hadjiantoniou, 1975).

Enhancement of Agonist Binding and Receptor Modulation

2-Amino-3-benzoylthiophenes have been shown to enhance agonist binding at the A1 adenosine receptor, stabilizing the receptor in a high-affinity state for agonist ligands. This phenomenon opens pathways for exploring new therapeutic agents targeting the A1 adenosine receptor, potentially useful in conditions like ischemia (Bruns & Fergus, 1990) (Kollias-Baker et al., 1994).

Safety And Hazards

The safety data sheet for 3-Benzoylthiophene indicates that it may cause damage to organs through prolonged or repeated exposure if swallowed .

properties

IUPAC Name

phenyl(thiophen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8OS/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOJGEQZTCYQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289991
Record name 3-BENZOYLTHIOPHENE
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Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoylthiophene

CAS RN

6453-99-2
Record name Phenyl-3-thienylmethanone
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Record name NSC 66006
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Record name 6453-99-2
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Record name 3-BENZOYLTHIOPHENE
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Synthesis routes and methods I

Procedure details

6.2 g of 1-phenyl-l-(3-thienyl)methanol was dissolved in 50 ml of chloroform. To the mixture was added 30 g of manganese dioxide, followed by stirring overnight. Manganese dioxide was filtered off, and the filtrate was evaporated, to give 6.08 g of the target compound.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

The solution containing 0.937 mL (10 mmol) of 3-bromothiophene, 3 mL of tetrahydrofuran, and 8 mL of ether was cooled to −78° C. under N2. To the cooled solution was then added 4 mL of n-BuLi ([2.5] M in hexane) drop wise, while maintaining the reaction temperature below −70° C. The reaction solution turned to light yellow suspension. The suspension was allowed to stir 15 min at <−70° C. After 15 min, a solution containing 1.02 mL (10 mmol) of benzonitrile and 3 mL of tetrahydrofuran was added drop wise while maintaining the reaction temperature below −70° C. After the addition, the reaction suspension was allowed to stir 1 hr at −78° C. and slowly warmed to −10° C. over 2 hr. After 2 hr the reaction was stopped by adding 10 mL of H2O and 30 mL of 2N HCl. The aqueous solution was separated from the organic phase. The aqueous phase was washed with ether (2>20 mL). The washed aqueous solution was then heated to reflux for 2 hr. After 2 hr, the solution was cooled. To the cooled solution was added 30 mL of ether. The aqueous solution was removed. The organic solution was finally washed with brine, dried over MgSO4, and concentrated under reduced pressure. The concentrated sample was purified by flashy chromatography (hexane:ethyl acetate, from 4 to 6 % ethyl acetate over 16 column volume) to obtain 1.36 gm (72.3%) of a clear oil; 1H NMR 300 MHz (CDCl3) δ 7.93 (t, 1H), 7.83-7.86 (m, 2H), 7.26-7.61 (m, 5H).
Quantity
0.937 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
1.02 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
72.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
229
Citations
H Lütjens, A Zickgraf, H Figler, J Linden… - Journal of medicinal …, 2003 - ACS Publications
2-Amino-3-aroylthiophenes are agonist allosteric enhancers (AE) at the A 1 adenosine receptor (A 1 AR). Here we report the syntheses of three kinds of novel 2-aminothiophenes and …
Number of citations: 147 pubs.acs.org
C Valant, L Aurelio, SM Devine, TD Ashton… - Journal of medicinal …, 2012 - ACS Publications
A series of novel 2-amino-3-benzoylthiophenes (2A3BTs) were screened using a functional assay of A 1 R mediated phosphorylation of extracellular signal-regulated kinases 1 and 2 (…
Number of citations: 55 pubs.acs.org
PG Baraldi, AN Zaid, I Lampronti, F Fruttarolo… - Bioorganic & medicinal …, 2000 - Elsevier
… In 1990, Bruns and co-workers2, 3 reported that 2-amino-3-benzoylthiophene derivatives both enhanced the binding of agonists to the A 1 -adenosine receptor and (usually at higher …
Number of citations: 95 www.sciencedirect.com
DR Arnold, CP Hadjiantoniou - Canadian Journal of Chemistry, 1978 - cdnsciencepub.com
The electronic absorption and phosphorescence emission spectra and the photochemical reactivity of several methyl-3-benzoylthiophenes (2- and 4-methyl-3-benzoylthiophene (1, 2), 2…
Number of citations: 38 cdnsciencepub.com
DWH MacDowell, FL Ballas - The Journal of Organic Chemistry, 1977 - ACS Publications
… Washing the initial acylation mixtures with NaHCOs yielded a keto acid, shown to be 3-benzoylthiophene-2-carboxylic acid (6). Under mild reaction conditions 5 could readily be …
Number of citations: 19 pubs.acs.org
FL Ballas - 1974 - search.proquest.com
… 3-benzoylthiophene-2-carbonyl chloride remained in the neutral fraction and a second bicarbonate hydrolysis was used to completely hydrolyze this acid chloride to 3-benzoylthiophene…
Number of citations: 2 search.proquest.com
AP Kourounakis, PAM Van der Klein… - Drug development …, 2000 - Wiley Online Library
… binding by 2-amino-3-benzoylthiophene and analogs. It was clear from … -3-benzoylthiophene skeleton. We synthesized and evaluated a number of novel 2-amino3-benzoylthiophene …
Number of citations: 42 onlinelibrary.wiley.com
L Aurelio, C Valant, BL Flynn, PM Sexton… - Journal of medicinal …, 2010 - ACS Publications
… More recently, we also found that certain 4-phenyl substituents on the 2-amino-3-benzoylthiophene scaffold promoted allosteric activity (Figure 2, general structure 6), with compound 7 …
Number of citations: 33 pubs.acs.org
DR Arnold, RJ Birtwell - Journal of the American Chemical Society, 1973 - ACS Publications
… * transitions are observed in the absorption specta of the correspondingly substituted 2- and 3-benzoylthiophene. The absorptions due to the 2-thienoyl and 3-thienoyl chromophores …
Number of citations: 71 pubs.acs.org
BM Craven, FL Ballas - Acta Crystallographica Section B: Structural …, 1999 - scripts.iucr.org
The atomic thermal displacement parameters at 293 K for the anion in the title salt have been analyzed in terms of a body having two rigid segments, namely the benzoyl and the 2-…
Number of citations: 1 scripts.iucr.org

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